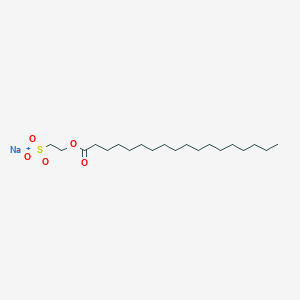
Octadecanoic acid, 2-sulfoethyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-sulfonatoethyl hydrogen stearate can be synthesized through the sulfonation of stearic acid followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Stearic acid is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 2-sulfonatoethyl hydrogen stearate involves large-scale sulfonation reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-sulfonatoethyl hydrogen stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted stearates .
Applications De Recherche Scientifique
Chemistry: Sodium 2-sulfonatoethyl hydrogen stearate is used as a surfactant in chemical reactions to enhance the solubility of reactants and improve reaction rates .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs .
Industry: In industrial applications, sodium 2-sulfonatoethyl hydrogen stearate is used in the formulation of detergents, emulsifiers, and dispersants .
Mécanisme D'action
The mechanism of action of sodium 2-sulfonatoethyl hydrogen stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and solubilize hydrophobic substances. This property is utilized in various applications, including drug delivery and emulsification .
Comparaison Avec Des Composés Similaires
Sodium stearate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl sulfate: A widely used surfactant with a shorter carbon chain.
Sodium dodecylbenzenesulfonate: A surfactant with a benzene ring in its structure.
Uniqueness: Sodium 2-sulfonatoethyl hydrogen stearate is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
29703-73-9 |
|---|---|
Formule moléculaire |
C20H39NaO5S |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
sodium;2-octadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C20H40O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
LEEHDJJMXGSXDH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















